ONO-8590580

Description

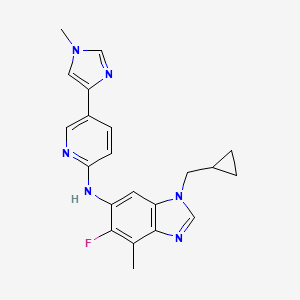

Structure

3D Structure

Propriétés

IUPAC Name |

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGJMHPGMVUEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONO-8590580: A Technical Guide to its Mechanism of Action as a GABA-A α5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8590580 is a novel, orally bioavailable small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its interaction with relevant signaling pathways. The compound has demonstrated pro-cognitive effects in animal models, suggesting its therapeutic potential for treating cognitive impairments associated with conditions like Alzheimer's disease.[3]

Introduction: The Role of GABA-A α5 Receptors in Cognition

The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are known to play a significant role in modulating cognitive processes. Negative allosteric modulators of the GABA-A α5 receptor are hypothesized to enhance cognitive function by reducing the tonic inhibitory influence on hippocampal neurons, thereby facilitating synaptic plasticity.

Core Mechanism of Action of this compound

This compound selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit.[1] As a negative allosteric modulator, it does not directly block the receptor but rather reduces the ability of GABA to elicit chloride ion influx. This modulation of GABAergic inhibition is believed to be the primary mechanism underlying its pro-cognitive effects.

Signaling Pathway

The binding of this compound to the α5-containing GABA-A receptor leads to a conformational change that decreases the receptor's affinity for GABA or reduces the efficacy of GABA-induced channel opening. This results in a diminished inhibitory postsynaptic current, which in turn can lead to an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Receptor/Assay |

| Binding Affinity (Ki) | 7.9 nM | Recombinant human GABA-A α5 receptors |

| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity |

| Maximal Inhibition | 44.4% | GABA-induced Cl- channel activity |

Table 2: In Vivo Receptor Occupancy of this compound in Rats

| Oral Dose | Hippocampal GABA-A α5 Occupancy (1h post-dose) |

| 1 mg/kg | ~40% |

| 3 mg/kg | ~60% |

| 10 mg/kg | ~80% |

| 20 mg/kg | ~90% |

Table 3: In Vivo Efficacy of this compound in Rodent Models

| Model | Effect | Oral Dose |

| MK-801-induced memory deficit (Passive Avoidance) | Significant prevention of memory deficit | 3-20 mg/kg |

| Scopolamine-induced cognitive deficit (8-arm radial maze) | Improvement in cognitive deficit | 20 mg/kg |

| MK-801-induced cognitive deficit (8-arm radial maze) | Improvement in cognitive deficit | 20 mg/kg |

Table 4: Safety Profile of this compound in Rodents

| Test | Effect | Oral Dose |

| Elevated Plus Maze | No anxiogenic-like effect | 20 mg/kg |

| Pentylenetetrazole-induced Seizure | No proconvulsant effect | 20 mg/kg |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the human GABA-A α5 receptor.

-

Method:

-

Membranes from HEK293 cells stably expressing the human α5β3γ2 subunit of the GABA-A receptor were used.

-

Membranes were incubated with [3H]Ro 15-1788, a known benzodiazepine site radioligand, and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a saturating concentration of clonazepam.

-

Following incubation, the membranes were harvested by rapid filtration and the radioactivity was quantified by liquid scintillation counting.

-

The Ki value was calculated using the Cheng-Prusoff equation.

-

Electrophysiology Assay

-

Objective: To assess the functional activity of this compound on GABA-induced chloride currents.

-

Method:

-

Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the human α5β3γ2 GABA-A receptor.

-

Cells were clamped at a holding potential of -70 mV.

-

GABA was applied to elicit a chloride current.

-

This compound was co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.

-

The EC50 and maximal inhibition were calculated from the concentration-response curve.

-

In Vivo Receptor Occupancy Study

-

Objective: To measure the occupancy of GABA-A α5 receptors in the rat hippocampus after oral administration of this compound.

-

Method:

-

Male Sprague-Dawley rats were orally administered with vehicle or this compound (1-20 mg/kg).

-

One hour post-dosing, a tracer dose of [3H]Ro 15-4513, a radioligand for the benzodiazepine site, was injected intravenously.

-

After a further 10 minutes, the rats were euthanized, and the hippocampi were dissected.

-

The amount of radioactivity in the hippocampus was measured to determine the specific binding of the tracer.

-

Receptor occupancy was calculated by comparing the specific binding in the drug-treated group to the vehicle-treated group.

-

Behavioral Assays

-

Objective: To evaluate the effect of this compound on learning and memory in a fear-motivated task.

-

Method:

-

The apparatus consisted of a brightly lit compartment and a dark compartment connected by a guillotine door.

-

On the training day, rats were placed in the lit compartment. Upon entering the dark compartment, they received a mild foot shock.

-

This compound or vehicle was administered orally before the training. Memory deficit was induced by intraperitoneal injection of MK-801.

-

24 hours later, the rats were placed back in the lit compartment, and the latency to enter the dark compartment was recorded as a measure of memory retention.

-

-

Objective: To assess spatial working and reference memory.

-

Method:

-

The maze consisted of a central platform with eight arms radiating outwards, some of which were baited with food.

-

Rats were trained to find the baited arms.

-

Cognitive deficit was induced by scopolamine (B1681570) or MK-801. This compound or vehicle was administered orally before the test.

-

The number of errors (re-entry into already visited arms) and the time to find all baited arms were recorded.

-

Conclusion

This compound is a potent and selective GABA-A α5 negative allosteric modulator with a clear mechanism of action. Preclinical data strongly support its potential as a cognitive enhancer. Its ability to improve memory and learning in rodent models, coupled with a favorable safety profile at effective doses, makes it a promising candidate for further development in the treatment of cognitive disorders. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings.

References

- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

ONO-8590580: A Technical Guide to its Binding Affinity for GABA-A α5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional modulation of ONO-8590580 for the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit. This compound is a potent and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, a target of significant interest for cognitive enhancement and the treatment of various neurological disorders.

Quantitative Data Summary

The binding affinity and functional potency of this compound for the human GABA-A α5 receptor have been characterized through rigorous preclinical studies. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 7.9 nM | Recombinant Human GABA-A α5 | [1][2][3] |

| Functional Potency (EC50) | 1.1 nM | Recombinant Human GABA-A α5 | [1][2][3] |

| Maximal Inhibition | 44.4% | Recombinant Human GABA-A α5 | [1][2][3] |

It has been reported that this compound possesses "good functional subtype selectivity"; however, specific Ki values for other GABA-A receptor α subunits (α1, α2, α3) are not publicly available at this time.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the GABA-A α5 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the benzodiazepine (B76468) binding site on recombinant human GABA-A α5-containing receptors.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human α5β3γ2 GABA-A receptors.

-

[3H]Ro15-4513 (radioligand).

-

This compound (test compound).

-

Flumazenil (B1672878) (non-selective competitor for determining non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the recombinant human GABA-A α5β3γ2 receptors on ice. Homogenize the membranes in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Membrane suspension, [3H]Ro15-4513 (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Membrane suspension, [3H]Ro15-4513, and a saturating concentration of flumazenil (e.g., 1 µM).

-

Competition Binding: Membrane suspension, [3H]Ro15-4513, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [3H]Ro15-4513 against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Whole-Cell Electrophysiology

This protocol describes the method to assess the functional activity of this compound as a negative allosteric modulator of GABA-A α5 receptors.

Objective: To determine the EC50 and maximal inhibition of GABA-induced currents by this compound in cells expressing GABA-A α5 receptors.

Materials:

-

HEK293 cells stably expressing human α5β3γ2 GABA-A receptors.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH).

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH).

-

GABA (agonist).

-

This compound (test compound).

-

Rapid solution exchange system.

Procedure:

-

Cell Culture: Plate the HEK293 cells expressing the GABA-A α5β3γ2 receptors onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a cell. Apply a brief suction to rupture the cell membrane and establish the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC20) to elicit a stable baseline current.

-

This compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Data Acquisition: Record the GABA-evoked whole-cell currents in the absence and presence of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents for each concentration of this compound.

-

Calculate the percentage of inhibition of the GABA current by this compound.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) and the maximal inhibition by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathway: GABA-A α5 Modulation

Caption: Modulation of GABA-A α5 signaling by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8590580: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8590580 is a novel, orally available small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A α5 subunit-containing receptor. Preclinical research indicates its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with this compound to support ongoing research and development in the field of cognitive enhancement.

Core Pharmacological Data

This compound has demonstrated high affinity and functional selectivity for the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1][2][3]

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 7.9 nM | Human (recombinant) | Radioligand Binding Assay | [1][2][3] |

| Functional Activity (EC50) | 1.1 nM | Not Specified | GABA-induced Cl- channel activity | [1][2][3] |

| Maximum Inhibition | 44.4% | Not Specified | GABA-induced Cl- channel activity | [1][2][3] |

| In Vivo Receptor Occupancy | 40-90% | Rat | Not Specified | [1][3] |

Mechanism of Action: GABA-A α5 Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) at the benzodiazepine (B76468) binding site of GABA-A receptors containing the α5 subunit.[1][2][3] By binding to this site, it reduces the ability of the primary inhibitory neurotransmitter, GABA, to activate the receptor. This reduction in GABAergic inhibition in the hippocampus is hypothesized to enhance synaptic plasticity, such as long-term potentiation (LTP), and thereby improve cognitive functions like learning and memory.[1][2][4]

Preclinical Efficacy in Cognitive Models

This compound has demonstrated efficacy in rodent models of cognitive impairment induced by pharmacological agents such as the NMDA receptor antagonist MK-801 and the muscarinic acetylcholine (B1216132) receptor antagonist scopolamine (B1681570).

| Model | Species | Dosing | Effect | Reference |

| MK-801-Induced Memory Deficit | Rat | 3-20 mg/kg, p.o. | Significantly prevented memory deficit in passive avoidance test. | [1][2][3] |

| Scopolamine-Induced Cognitive Deficit | Rat | 20 mg/kg, p.o. | Improved cognitive performance in the 8-arm radial maze test. | [1][3] |

| MK-801-Induced Cognitive Deficit | Rat | 20 mg/kg, p.o. | Improved cognitive performance in the 8-arm radial maze test. | [1][3] |

Detailed Experimental Protocols

The following are generalized protocols for the key behavioral assays used in the preclinical evaluation of this compound. Specific parameters may have varied in the actual studies.

Passive Avoidance Test

This test assesses fear-motivated long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

-

Procedure:

-

Acquisition Phase: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild footshock is delivered.[5][6]

-

Retention Phase: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[5][6]

-

-

Pharmacological Intervention: this compound or vehicle is administered prior to the acquisition phase, and a cognitive impairing agent like MK-801 is given before the test.[7]

8-Arm Radial Maze Test

This maze is used to assess spatial working and reference memory.[8][9]

-

Apparatus: An elevated central platform with eight arms radiating outwards. Some arms are baited with a food reward.[8]

-

Procedure:

-

Habituation: Rats are familiarized with the maze and taught to find food rewards in the arms.[10]

-

Testing: A subset of arms is baited. The rat is placed in the center and allowed to explore the arms.

-

Metrics: Errors are recorded, such as re-entering an already visited arm (working memory error) or entering an unbaited arm (reference memory error).[8]

-

-

Pharmacological Intervention: this compound or a comparator like donepezil (B133215) is administered before the test, often in conjunction with a cognitive impairing agent like scopolamine or MK-801.[11][12]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.[13][14][15][16]

-

Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[14][16]

-

Procedure: A rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[13][16]

-

Metrics: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in the open arms.

-

Relevance to this compound: This test was used to demonstrate that this compound did not produce anxiogenic-like effects at doses effective for cognitive enhancement.[1][2]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to assess the proconvulsant or anticonvulsant potential of a compound.[17][18]

-

Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered to rodents.[17][19][20]

-

Metrics: The latency to and the severity of seizures are observed and scored.

-

Relevance to this compound: this compound was shown to not have a proconvulsant effect in this model, indicating a favorable safety profile.[1][2]

Safety and Tolerability

Preclinical studies have indicated that this compound is well-tolerated at effective doses. Notably, at a dose of 20 mg/kg (p.o.) in rats, this compound did not exhibit anxiogenic-like effects in the elevated plus maze test or proconvulsant effects in the pentylenetetrazole-induced seizure test.[1][2]

Conclusion and Future Directions

This compound represents a promising preclinical candidate for cognitive enhancement through its selective negative allosteric modulation of GABA-A α5 receptors. The available data demonstrates a clear mechanism of action and efficacy in rodent models of cognitive impairment with a good safety profile. Further research is warranted to fully elucidate its therapeutic potential. As of the current date, there is no publicly available information on clinical trials for this compound. The progression of this compound into human studies will be a critical next step in determining its utility for treating cognitive disorders.

References

- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 6. ppj.phypha.ir [ppj.phypha.ir]

- 7. MK-801 induced retrieval, but not acquisition, deficits for passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. uab.edu [uab.edu]

- 10. researchgate.net [researchgate.net]

- 11. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of scopolamine on performance of rats in a delayed-response radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Elevated plus-maze [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of ONO-8590580: A GABA-A α5 Negative Allosteric Modulator for Alzheimer's Disease

Introduction

In the pathophysiology of Alzheimer's disease, evidence suggests that elevated levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) contribute to altered neural network function and cognitive decline.[1] Specifically, GABA-A receptors containing the α5 subunit (GABA-A α5) are highly concentrated in the hippocampus, a brain region critical for learning and memory.[2][3] These receptors are upregulated in the brains of Alzheimer's patients and are negatively involved in memory processes.[1] This has led to the hypothesis that selectively modulating these receptors could offer a therapeutic benefit. ONO-8590580, developed by Ono Pharmaceutical, is a novel, orally available small molecule that acts as a selective GABA-A α5 negative allosteric modulator (NAM), designed to enhance hippocampal function and improve cognitive deficits.[1][2] This document provides a comprehensive overview of the preclinical data for this compound in models relevant to Alzheimer's disease.

Mechanism of Action

This compound functions by binding to the benzodiazepine (B76468) site on GABA-A receptors that contain the α5 subunit.[1][2] As a negative allosteric modulator, it does not block the receptor directly but reduces the efficacy of GABA's natural binding, thereby decreasing the inhibitory chloride ion flux into the neuron. This reduction in tonic inhibition is thought to disinhibit hippocampal pyramidal neurons, facilitating synaptic plasticity mechanisms like Long-Term Potentiation (LTP), which is a cellular correlate of learning and memory.

Quantitative Pharmacological Data

The preclinical profile of this compound is characterized by its high affinity, functional selectivity, and robust effects in both in vitro and in vivo models. The data are summarized in the tables below.

Table 1: In Vitro Pharmacology

| Parameter | Value | Description |

| Binding Affinity (Ki) | 7.9 nM | For recombinant human α5-containing GABA-A receptors.[1][2] |

| Functional Activity (EC50) | 1.1 nM | For GABA-induced Cl- channel activity.[1][2] |

| Maximum Inhibition | 44.4% | Functionally selective GABA-A α5 NAM activity.[1][2] |

Table 2: In Vivo Receptor Occupancy and Electrophysiology

| Assay | Model | Dose/Concentration | Result |

| Receptor Occupancy | Male Sprague-Dawley Rats | 1-20 mg/kg, p.o. | 40-90% occupancy of hippocampal GABA-A α5 at 1 hour.[1][2][3] |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | 300 nM | Significantly augmented tetanus-induced LTP.[2][3] |

Table 3: In Vivo Efficacy in Cognitive Models

| Assay | Model | Challenge Agent | Dose (p.o.) | Result |

| Passive Avoidance Test | Rats | MK-801 | 3-20 mg/kg | Significantly prevented memory deficit.[2][3] |

| Eight-Arm Radial Maze | Rats | Scopolamine (B1681570) / MK-801 | 20 mg/kg | Improved cognitive deficit; equal or greater activity than 0.5 mg/kg donepezil.[1][2][3] |

Table 4: Preclinical Safety Profile

| Assay | Model | Dose (p.o.) | Result |

| Elevated Plus Maze | Rats | 20 mg/kg | No anxiogenic-like effects observed.[2][3] |

| Pentylenetetrazole (PTZ) Seizure Test | Mice | 20 mg/kg | No proconvulsant effects observed.[2][3] |

Experimental Protocols & Workflows

Detailed methodologies were employed to establish the preclinical profile of this compound.

In Vitro Binding and Functional Assays

-

Receptor Binding: Binding affinity was determined using membrane preparations from cells expressing recombinant human GABA-A receptors (α5β3γ2). The assay likely involved competitive displacement of a radiolabeled benzodiazepine site ligand to calculate the inhibitory constant (Ki) for this compound.[1][2]

-

Functional Activity: The effect on GABA-induced chloride channel activity was measured to determine the EC50 and maximal inhibition. This is typically performed using electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing the target receptor subtypes, or using fluorescence-based ion flux assays.[1][2]

In Vivo Receptor Occupancy

Male Sprague-Dawley rats were orally administered this compound (1-20 mg/kg) or vehicle.[4] One hour post-administration, the tracer [3H]-Ro15-4513 was administered intravenously.[4] Ten minutes after tracer injection, animals were sacrificed, brains were dissected, and the hippocampus was isolated. The amount of radioactivity was measured to quantify the displacement of the tracer by this compound, thereby calculating the percentage of receptor occupancy.[4]

Electrophysiology (Long-Term Potentiation)

Transverse hippocampal slices were prepared from rats. A recording electrode was placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs). LTP was induced by high-frequency tetanic stimulation. Slices were perfused with artificial cerebrospinal fluid containing 300 nM this compound to assess its effect on the magnitude and stability of LTP compared to control slices.[2][3]

Cognitive and Safety Models

The workflow for behavioral testing followed a standardized process to ensure data reliability.

-

Rat Passive Avoidance Test: This test assesses long-term memory. Animals are placed in a two-compartment apparatus and receive a mild foot shock in the preferred dark compartment. After 24 hours, memory is tested by measuring the latency to re-enter the dark compartment. Amnesia is induced with MK-801 prior to the training session, and the ability of this compound to reverse this amnesia is evaluated.[2]

-

Rat Eight-Arm Radial Maze Test: This task evaluates spatial working memory. Rats are trained to retrieve food rewards from the ends of eight arms, with re-entry into a previously visited arm counted as an error. Cognitive deficits are induced using scopolamine or MK-801, and the reduction in errors following this compound administration is measured.[2][4]

-

Safety Pharmacology: Anxiogenic potential was assessed in the elevated plus maze by measuring the time spent in the open versus enclosed arms.[2][4] Proconvulsant risk was evaluated by measuring the seizure threshold following infusion of pentylenetetrazole (PTZ).[2][4]

Summary and Conclusion

The preclinical data for this compound demonstrate a logical and successful progression from a promising molecular target to a viable clinical candidate. The compound was optimized to have high binding affinity, functional selectivity, and favorable pharmacokinetic properties.[5] In preclinical models, this compound effectively occupies its target in the hippocampus, enhances synaptic plasticity, and reverses cognitive deficits induced by pharmacologic agents relevant to Alzheimer's disease pathology.[1][2] Importantly, it achieves this procognitive effect at doses that do not show anxiogenic or proconvulsant side effects, indicating a favorable safety window.[2][3] These findings collectively validate this compound as a novel GABA-A α5 NAM that enhances memory function and supports its further investigation as a potential therapy for cognitive disorders such as Alzheimer's disease.[6]

References

- 1. | BioWorld [bioworld.com]

- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

ONO-8590580: A Technical Guide on its Modulation of Hippocampal Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. These receptors are densely expressed in the hippocampus, a brain region critical for learning and memory. By selectively reducing the inhibitory tone mediated by GABAA α5 receptors, this compound has been shown to enhance hippocampal long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity and memory formation. Preclinical studies have demonstrated its potential in improving cognitive deficits, suggesting a therapeutic avenue for cognitive disorders such as Alzheimer's disease. This document provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to this compound's effects on hippocampal LTP.

Core Mechanism of Action

GABAA receptors containing the α5 subunit are predominantly located extrasynaptically in the hippocampus and mediate tonic inhibition, a persistent form of inhibitory signaling that acts as a brake on neuronal excitability. This tonic inhibition is known to negatively regulate the induction of LTP. This compound acts as a NAM at the benzodiazepine (B76468) binding site of these α5-containing GABAA receptors.[1][2] This allosteric modulation decreases the receptor's response to GABA, thereby reducing tonic inhibition. The resulting disinhibition of hippocampal neurons facilitates the induction and maintenance of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Signaling Pathway

The mechanism by which this compound enhances LTP can be visualized as a multi-step process involving the modulation of inhibitory neurotransmission and its impact on excitatory synaptic plasticity.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/Channel | Value | Species | Reference |

| Ki | Recombinant human α5-containing GABAA receptors | 7.9 nM | Human | [2] |

| EC50 | GABA-induced Cl- channel activity | 1.1 nM | Human | [2] |

| Maximum Inhibition | GABA-induced Cl- channel activity | 44.4% | Human | [2] |

Table 2: In Vitro Electrophysiology in Hippocampal Slices

| Compound Concentration | Effect on LTP | Species | Reference |

| 300 nM | Significantly augmented tetanus-induced LTP of CA1 synapse response | Rat | [1][2] |

Table 3: In Vivo Receptor Occupancy in the Hippocampus

| Oral Dose | Receptor Occupancy (at 1h post-intake) | Species | Reference |

| 1-20 mg/kg | 40-90% | Rat | [1][2] |

Table 4: In Vivo Efficacy in Cognitive Deficit Models

| Model | Treatment | Dose | Effect | Species | Reference |

| MK-801-induced memory deficit (Passive Avoidance Test) | This compound | 3-20 mg/kg, p.o. | Significantly prevented memory deficit | Rat | [1][2] |

| Scopolamine & MK-801-induced cognitive deficit (8-Arm Radial Maze) | This compound | 20 mg/kg, p.o. | Improved cognitive deficit (equal or greater activity than 0.5 mg/kg donepezil) | Rat | [1][2] |

Table 5: Safety Profile

| Test | Dose | Effect | Species | Reference |

| Elevated Plus Maze Test | 20 mg/kg, p.o. | No anxiogenic-like effect | Rat | [2] |

| Pentylenetetrazole-induced Seizure Test | 20 mg/kg, p.o. | No proconvulsant effect | Rat | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments based on available information.

In Vitro Electrophysiology: Long-Term Potentiation in Rat Hippocampal Slices

This protocol outlines the general procedure for assessing the effect of this compound on LTP in the CA1 region of the hippocampus.

Objective: To determine if this compound enhances synaptic plasticity.

Methodology:

-

Slice Preparation:

-

Male rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs).

-

A recording electrode is placed in the stratum radiatum of the CA1 area to record the fEPSPs.

-

-

Experimental Procedure:

-

A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

This compound (300 nM) or vehicle is added to the perfusing aCSF.

-

After a further baseline recording in the presence of the compound, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., tetanus).

-

fEPSPs are then recorded for at least 60 minutes post-tetanus to measure the potentiation.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline.

-

The magnitude of LTP is compared between the this compound-treated and vehicle-treated slices.

-

Conclusion

This compound represents a targeted approach to cognitive enhancement by selectively modulating the GABAA α5 receptors in the hippocampus. The preclinical data strongly support its ability to enhance long-term potentiation, a fundamental process for memory formation. The compound's efficacy in animal models of cognitive impairment, coupled with a favorable safety profile regarding anxiety and seizures, underscores its potential as a therapeutic agent for cognitive disorders. Further research and clinical development are warranted to translate these promising preclinical findings into benefits for patients.

References

The Discovery and Development of ONO-8590580: A Novel GABAA α5 Negative Allosteric Modulator for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a key target in the hippocampus involved in learning and memory. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, from initial hit identification through lead optimization to in vivo proof-of-concept. The document details the pharmacological properties, preclinical efficacy in models of cognitive impairment, and the safety profile of this promising compound. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The GABAA α5 Receptor as a Therapeutic Target

GABAA receptors containing the α5 subunit (GABAA α5) are predominantly expressed in the hippocampus, a brain region critical for memory formation.[1][2] These receptors are involved in the negative regulation of learning and memory processes. Small molecule negative allosteric modulators (NAMs) of the GABAA α5 receptor have been shown to enhance cognitive function in rodent models, making this receptor a promising therapeutic target for treating cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The development of selective GABAA α5 NAMs aims to provide pro-cognitive effects without the undesirable side effects associated with non-selective benzodiazepine (B76468) site modulators, such as sedation or anxiogenesis.[4]

The Discovery of this compound: From Hit to Lead

The journey to identify this compound began with a metabolically unstable hit compound. Through a lead optimization program, researchers focused on improving several key properties:

-

Functional Selectivity: Enhancing selectivity for the GABAA α5 subunit over other GABAA receptor subtypes (α1, α2, α3) to minimize off-target effects.

-

ADME Properties: Improving absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure the compound could be orally administered and reach the target in the brain.

-

Pharmacokinetics (PK): Optimizing the pharmacokinetic profile to achieve sustained and appropriate drug exposure levels.

This optimization process, involving structure-activity relationship (SAR) studies, led to the identification of this compound [1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine] as a potent and selective GABAA α5 NAM with favorable drug-like properties.[2]

In Vitro Pharmacology

This compound exhibits high affinity and functional selectivity for the human GABAA α5 receptor.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 7.9 nM | Inhibitory constant for binding to the benzodiazepine site on recombinant human α5-containing GABAA receptors. |

| Functional Activity (EC50) | 1.1 nM | Potency for inhibiting GABA-induced Cl- channel activity in cells expressing GABAA α5 receptors. |

| Maximum Inhibition | 44.4% | Maximum inhibition of GABA-induced Cl- channel activity at saturating concentrations of this compound. |

Table 1: In Vitro Pharmacological Profile of this compound.[1][2][3]

Preclinical In Vivo Pharmacology

The efficacy and safety of this compound were evaluated in a series of preclinical rodent models.

Receptor Occupancy

Oral administration of this compound resulted in dose-dependent occupancy of GABAA α5 receptors in the rat hippocampus.

| Dose Range (p.o.) | Receptor Occupancy | Time Point |

| 1-20 mg/kg | 40-90% | 1 hour |

Table 2: In Vivo Hippocampal GABAA α5 Receptor Occupancy of this compound in Rats.[1][2][3]

Efficacy in Cognitive Deficit Models

This compound demonstrated significant efficacy in reversing cognitive deficits induced by pharmacological agents in rats.

| Animal Model | Inducing Agent | This compound Dose (p.o.) | Outcome |

| Passive Avoidance Test | MK-801 | 3-20 mg/kg | Significantly prevented MK-801-induced memory deficits. |

| 8-Arm Radial Maze Test | Scopolamine (B1681570) | 20 mg/kg | Improved cognitive deficits with activity equal to or greater than 0.5 mg/kg donepezil (B133215). |

| 8-Arm Radial Maze Test | MK-801 | 20 mg/kg | Improved cognitive deficits with activity equal to or greater than 0.5 mg/kg donepezil. |

Table 3: Efficacy of this compound in Preclinical Models of Cognitive Impairment.[1][2]

Electrophysiology: Enhancement of Long-Term Potentiation (LTP)

In rat hippocampal slices, this compound demonstrated a direct effect on synaptic plasticity, a cellular correlate of learning and memory.

| Concentration | Effect |

| 300 nM | Significantly augmented tetanus-induced long-term potentiation (LTP) of CA1 synapse response. |

Table 4: Effect of this compound on Hippocampal Long-Term Potentiation.[1][2]

Safety and Tolerability

This compound was assessed for potential anxiogenic-like and proconvulsant effects at a high dose.

| Test | This compound Dose (p.o.) | Outcome |

| Elevated Plus Maze Test | 20 mg/kg | No anxiogenic-like effect was observed. |

| Pentylenetetrazole-induced Seizure Test | 20 mg/kg | No proconvulsant effect was associated. |

Table 5: Safety Profile of this compound in Rats.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.

In Vitro Binding and Functional Assays

-

Receptor Binding Assay: The binding affinity (Ki) of this compound was determined using radioligand binding assays with membranes from cells expressing recombinant human GABAA receptors containing the α5 subunit.

-

Electrophysiology Assay: The functional activity (EC50 and maximum inhibition) was assessed by measuring the inhibition of GABA-induced chloride currents in cells expressing the GABAA α5β3γ2 receptor subtype using automated patch-clamp electrophysiology.

In Vivo Receptor Occupancy

-

Animal Model: Male Sprague-Dawley rats were used.

-

Procedure: this compound was administered orally at doses ranging from 1 to 20 mg/kg. After 1 hour, the level of GABAA α5 receptor occupancy in the hippocampus was determined ex vivo using a tracer binding assay.

Behavioral Models of Cognitive Dysfunction

-

Passive Avoidance Test:

-

Animal Model: Male Wistar rats.

-

Procedure: Memory deficits were induced by the administration of the NMDA receptor antagonist MK-801. This compound or vehicle was administered orally prior to the training session. The latency to enter a dark compartment associated with a mild footshock was measured 24 hours later to assess memory retention.

-

-

8-Arm Radial Maze Test:

-

Animal Model: Male Wistar rats.

-

Procedure: Cognitive deficits were induced by either the muscarinic receptor antagonist scopolamine or the NMDA receptor antagonist MK-801. This compound, donepezil (a positive control), or vehicle was administered orally before the test session. The number of errors (re-entry into already visited arms) was recorded to evaluate spatial working memory.

-

Electrophysiology in Hippocampal Slices

-

Preparation: Transverse hippocampal slices were prepared from male Sprague-Dawley rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region.

-

LTP Induction: Long-term potentiation was induced by high-frequency tetanic stimulation of the Schaffer collateral pathway in the presence or absence of 300 nM this compound.

Safety Pharmacology

-

Elevated Plus Maze Test:

-

Animal Model: Male Wistar rats.

-

Procedure: this compound (20 mg/kg, p.o.) or vehicle was administered, and the time spent in the open and closed arms of the maze was recorded to assess anxiety-like behavior.

-

-

Pentylenetetrazole (PTZ)-induced Seizure Test:

-

Animal Model: Male ddY mice.

-

Procedure: this compound (20 mg/kg, p.o.) or vehicle was administered prior to the administration of a sub-convulsive dose of PTZ. The latency to and incidence of seizures were monitored to evaluate proconvulsant effects.

-

Visualizations

Signaling Pathway

Caption: GABAA α5 receptor signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: The discovery and preclinical development workflow for this compound.

Conclusion

This compound is a novel, orally available GABAA α5 NAM with a promising preclinical profile. It demonstrates high affinity and selectivity for its target, robust efficacy in animal models of cognitive impairment, and a favorable safety profile at effective doses. The enhancement of hippocampal long-term potentiation provides a mechanistic link between its molecular action and its pro-cognitive effects. These findings support the further development of this compound as a potential therapeutic agent for the treatment of cognitive disorders.

References

- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel GABAA α5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Defi… [ouci.dntb.gov.ua]

An In-Depth Technical Guide to ONO-8590580: A Novel GABAAα5 Negative Allosteric Modulator

This technical guide provides a comprehensive overview of the preclinical research on ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAAα5 receptor, developed by Ono Pharmaceutical.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound for cognitive disorders.

Introduction

GABAA receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[2] These receptors are implicated in the negative modulation of cognitive processes.[2] Consequently, selective negative allosteric modulators of GABAAα5 receptors are being investigated as a promising therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease.[3][4] this compound has emerged from a lead optimization program as a promising candidate with high binding affinity, functional selectivity, and cognitive-enhancing effects in preclinical models.[1]

Mechanism of Action

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[2] Unlike competitive antagonists, NAMs do not block the binding of the endogenous ligand, GABA. Instead, they bind to a distinct allosteric site, inducing a conformational change in the receptor that reduces its response to GABA. This leads to a decrease in GABA-induced Cl- channel activity, thereby reducing the overall inhibitory tone in neurons where GABAAα5 receptors are expressed.[2] This modulation of GABAergic inhibition is thought to underlie the observed enhancement of long-term potentiation (LTP) and cognitive performance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Species | Receptor/Assay | Reference |

| Ki | 7.9 nM | Human | Recombinant α5-containing GABAA receptors | [2] |

| EC50 | 1.1 nM | Human | GABA-induced Cl- channel activity | [2] |

| Maximum Inhibition | 44.4% | Human | GABA-induced Cl- channel activity | [2] |

Table 2: In Vivo Receptor Occupancy and Efficacy

| Experiment | Species | Dose | Effect | Reference |

| Hippocampal GABAAα5 Occupancy | Rat | 1-20 mg/kg (p.o.) | 40-90% occupancy at 1 hour | [2] |

| LTP Enhancement | Rat | 300 nM (in hippocampal slices) | Significantly augmented tetanus-induced LTP of CA1 synapse response | [2] |

| Passive Avoidance Test (MK-801 induced deficit) | Rat | 3-20 mg/kg (p.o.) | Significantly prevented memory deficit | [2] |

| 8-Arm Radial Maze Test (Scopolamine & MK-801 induced deficit) | Rat | 20 mg/kg (p.o.) | Improved cognitive deficit, with activity equal to or greater than 0.5 mg/kg donepezil | [2] |

Table 3: Safety Pharmacology

| Experiment | Species | Dose | Outcome | Reference |

| Elevated Plus Maze Test | Rat | 20 mg/kg (p.o.) | No anxiogenic-like effect | [2] |

| Pentylenetetrazole-induced Seizure Test | Rat | 20 mg/kg (p.o.) | No proconvulsant effect | [2] |

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

In Vitro Binding and Functional Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for the human GABAAα5 receptor.

-

Methodology: The full experimental protocol for the binding assay is not detailed in the primary publication. However, it is stated that this compound binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors.[2] These assays typically involve radioligand binding studies where the test compound competes with a radiolabeled ligand known to bind to the target site.

-

-

Functional Assay (Electrophysiology):

-

Objective: To measure the functional activity (EC50 and maximum inhibition) of this compound on GABA-induced chloride channel activity.

-

Methodology: The specific electrophysiological technique is not fully described in the available literature. Such experiments often utilize techniques like two-electrode voltage clamp recordings in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the recombinant human α5-containing GABAA receptors. The assay measures the ability of the compound to modulate the chloride current induced by the application of GABA.[2]

-

Ex Vivo Long-Term Potentiation (LTP)

-

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

-

Methodology:

-

Hippocampal slices were prepared from rats.

-

The slices were incubated with 300 nM this compound.

-

Tetanus-induced long-term potentiation of the CA1 synapse response was measured. The exact parameters of the tetanic stimulation are not specified in the available text.[2]

-

In Vivo Behavioral Studies

-

Animals: Male Sprague-Dawley rats were used for the receptor occupancy and behavioral studies.[5]

-

Drug Administration: this compound was administered orally (p.o.).[2]

-

Hippocampal GABAAα5 Receptor Occupancy:

-

Objective: To determine the extent of target engagement in the brain after oral administration.

-

Methodology:

-

This compound was orally administered to rats at doses of 1-20 mg/kg.[2]

-

One hour after administration, the rats were sacrificed.[2]

-

The occupancy of GABAAα5 receptors in the hippocampus was measured. The specific technique for measuring occupancy (e.g., ex vivo binding assay with a radioligand) is not detailed in the primary publication.

-

-

-

Passive Avoidance Test:

-

Objective: To evaluate the effect of this compound on memory consolidation in a fear-motivated task.

-

Methodology:

-

A memory deficit was induced in rats using the NMDA receptor antagonist MK-801.[2]

-

This compound was administered orally at doses of 3-20 mg/kg.[2]

-

The test apparatus consists of a brightly lit compartment and a dark compartment. During training, rats receive a mild foot shock upon entering the dark compartment.

-

In the retention test, the latency to enter the dark compartment is measured as an indicator of memory. Longer latencies suggest better memory of the aversive stimulus. The exact parameters of the footshock (intensity, duration) are not specified in the available literature.

-

-

-

8-Arm Radial Maze Test:

-

Objective: To assess the effect of this compound on spatial working and reference memory.

-

Methodology:

-

Cognitive deficits were induced in rats using either scopolamine (B1681570) or MK-801.[2] The doses used were 0.2 mg/kg (i.p.) for scopolamine and 0.075 mg/kg (i.p.) for MK-801.[5]

-

This compound was administered orally at a dose of 20 mg/kg.[2][5]

-

The maze consists of a central platform with eight radiating arms. A subset of arms is baited with a food reward.

-

The number of errors (e.g., re-entering a previously visited arm) and the total latency to find all rewards are measured to assess cognitive performance.[5]

-

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the GABAAα5 receptor.

Experimental Workflow: Passive Avoidance Test

Caption: Workflow for the passive avoidance test with this compound.

Experimental Workflow: 8-Arm Radial Maze Test

Caption: Workflow for the 8-arm radial maze test with this compound.

Conclusion

The preclinical data on this compound strongly support its profile as a potent and selective GABAAα5 negative allosteric modulator. It demonstrates target engagement in the hippocampus and efficacy in animal models of cognitive impairment, with a favorable safety profile regarding anxiety and seizures.[2] These findings highlight the therapeutic potential of this compound for the treatment of cognitive deficits in neurological disorders. Further research, including clinical trials, will be necessary to translate these promising preclinical results to human patients.

References

- 1. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel GABAA α5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Defi… [ouci.dntb.gov.ua]

- 4. The Establishment of GABAergic and Glutamatergic Synapses on CA1 Pyramidal Neurons is Sequential and Correlates with the Development of the Apical Dendrite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

ONO-8590580: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. This guide details its chemical structure, pharmacological properties, and the experimental methodologies used in its preclinical characterization.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)pyridin-2-yl]-1H-benzimidazol-6-amine, is a small molecule designed for oral availability.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1802661-73-9[3] |

| Molecular Formula | C21H21FN6[4] |

| Molecular Weight | 376.43 g/mol [4] |

| SMILES | Cc1c(F)c(Nc2ccc(cn2)-c2cn(C)cn2)cc2n(CC3CC3)cnc12[5] |

| Appearance | White to off-white solid[4] |

Pharmacological Properties

This compound acts as a selective negative allosteric modulator of GABA-A receptors containing the α5 subunit. These receptors are highly expressed in the hippocampus and are implicated in cognitive processes.[2][6] By negatively modulating the activity of these receptors, this compound enhances cognitive function.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 7.9 nM | For recombinant human α5-containing GABA-A receptors.[2] |

| Functional Activity (EC50) | 1.1 nM | For GABA-induced Cl- channel activity.[2] |

| Maximum Inhibition | 44.4% | Of GABA-induced Cl- channel activity.[2] |

| In Vivo Receptor Occupancy | 40-90% | In rat hippocampus at 1-20 mg/kg p.o. after 1 hour.[1][2] |

Mechanism of Action and Signaling Pathway

This compound binds to the benzodiazepine (B76468) site on α5-containing GABA-A receptors. This binding allosterically reduces the receptor's response to GABA, thereby decreasing the influx of chloride ions. This reduction in inhibitory signaling is believed to underlie the enhancement of long-term potentiation (LTP) and the observed improvements in cognitive performance.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical assessment of this compound.

GABA-A α5 Receptor Binding Assay

This assay determines the binding affinity of this compound to the GABA-A α5 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing human GABA-A α5β3γ2 receptors are prepared.

-

Incubation: The membranes are incubated with a radioligand, such as [3H]-Flumazenil, which binds to the benzodiazepine site, in the presence of varying concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of Long-Term Potentiation (LTP)

This experiment evaluates the effect of this compound on synaptic plasticity in the hippocampus.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (400 µm thick) are prepared from the brains of male Sprague-Dawley rats.

-

Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 30 minutes.

-

Drug Application: this compound (300 nM) or vehicle is added to the aCSF.[2]

-

LTP Induction: LTP is induced by high-frequency tetanic stimulation.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the tetanus.

-

Data Analysis: The slope of the fEPSP is measured, and the degree of potentiation is calculated as the percentage increase from the baseline.

In Vivo Cognitive Assessment: Passive Avoidance Test

This test assesses the effect of this compound on learning and memory in rats.[1]

Methodology:

-

Apparatus: A two-compartment (light and dark) shuttle box with a grid floor in the dark compartment for delivering a mild foot shock.

-

Acquisition Trial: Rats are placed in the light compartment. When they enter the dark compartment, they receive a mild, brief foot shock.

-

Drug Administration: this compound (3-20 mg/kg) or vehicle is administered orally (p.o.) before the acquisition trial.[1][2] In some studies, a cognitive deficit is induced by administering agents like MK-801.[2]

-

Retention Trial: 24 hours later, the rats are returned to the light compartment, and the latency to enter the dark compartment is measured.

-

Data Analysis: An increased latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive stimulus.

In Vivo Cognitive Assessment: Eight-Arm Radial Maze Test

This maze is used to evaluate spatial working and reference memory in rats.[6]

Methodology:

-

Apparatus: An elevated maze with a central platform and eight radiating arms. Some arms are baited with a food reward.

-

Habituation and Training: Rats are habituated to the maze and trained to find the food rewards.

-

Drug Administration: this compound (20 mg/kg, p.o.) or vehicle is administered before the test session.[2] Cognitive deficits can be induced using scopolamine (B1681570) or MK-801.[2][6]

-

Test Session: The rat is placed on the central platform and allowed to explore the arms to find the rewards.

-

Data Analysis: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an unbaited arm) are recorded. A reduction in the number of errors indicates an improvement in spatial memory. This compound was shown to be as effective or more effective than donepezil (B133215) (0.5 mg/kg) in this test.[2]

Conclusion

This compound is a promising cognitive enhancer with a well-defined mechanism of action. Its selectivity for the GABA-A α5 receptor subtype suggests a favorable side effect profile, avoiding the sedative and anxiogenic effects associated with less selective GABAergic modulators. The preclinical data strongly support its potential for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further clinical investigation is warranted to establish its efficacy and safety in human populations.

References

- 1. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]

- 5. uab.edu [uab.edu]

- 6. noldus.com [noldus.com]

ONO-8590580: A Technical Overview of a Novel GABAAα5 Negative Allosteric Modulator

CAS Number: 1802661-73-9

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABAAα5 receptor. This compound has demonstrated potential for the treatment of cognitive disorders. [1][2]

Core Mechanism of Action

This compound functions as a negative allosteric modulator highly selective for the α5 subunit-containing GABAA receptors.[1][3][4] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3][4] By binding to the benzodiazepine (B76468) site on these receptors, this compound reduces the GABA-induced chloride ion current, thereby mitigating the inhibitory effect of GABA on neuronal activity.[3][5] This modulation is believed to enhance long-term potentiation, a cellular mechanism underlying memory formation, and improve cognitive function.[3][4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound at the synaptic level.

Caption: Mechanism of this compound at the GABAAα5 receptor.

Pharmacological Profile

This compound exhibits high binding affinity and functional activity at the human GABAAα5 receptor. The following table summarizes its key in vitro pharmacological parameters.

| Parameter | Value | Species | Assay Description |

| Ki | 7.9 nM | Human | Binding affinity to the benzodiazepine binding sites on recombinant α5-containing GABAA receptors.[3][5] |

| EC50 | 1.1 nM | Human | Functional activity for GABA-induced Cl- channel activity.[3][5] |

| Maximum Inhibition | 44.4% | Human | Functionally selective GABAAα5 NAM activity for GABA-induced Cl- channel activity.[3][5] |

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical rodent models of cognitive impairment. The tables below summarize key findings from these studies.

Receptor Occupancy in Rats

| Dose (p.o.) | Hippocampal GABAAα5 Occupancy (at 1 hour) |

| 1-20 mg/kg | 40% - 90% |

Data from Kawaharada S, et al. J Pharmacol Exp Ther. 2018.[3][5]

Efficacy in Rat Models of Cognitive Deficits

| Model | Treatment | Dose (p.o.) | Outcome |

| MK-801-Induced Memory Deficit | This compound | 3-20 mg/kg | Significantly prevented memory deficit in the passive avoidance test.[3][4] |

| Scopolamine-Induced Cognitive Deficit | This compound | 20 mg/kg | Improved cognitive deficit in the eight-arm radial maze test.[3][4] |

| MK-801-Induced Cognitive Deficit | This compound | 20 mg/kg | Improved cognitive deficit in the eight-arm radial maze test, with activity equal to or greater than 0.5 mg/kg donepezil.[3][4] |

Safety Profile

Importantly, this compound did not show anxiogenic-like or proconvulsant effects at a dose of 20 mg/kg (p.o.) in relevant preclinical models, suggesting a favorable safety profile.[3][4]

Experimental Protocols

In Vitro Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors.

-

Methodology: A radioligand binding assay was likely performed using cell membranes expressing the recombinant human GABAAα5 receptor subtype. A radiolabeled ligand for the benzodiazepine site would be incubated with the membranes in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to calculate its binding affinity.

In Vitro Functional Assay

-

Objective: To determine the functional activity (EC50 and maximum inhibition) of this compound on GABA-induced chloride channel activity.

-

Methodology: A whole-cell patch-clamp electrophysiology technique on cells expressing recombinant human GABAAα5 receptors is a standard method. The effect of this compound on the chloride current induced by a fixed concentration of GABA would be measured to determine its modulatory effect.

In Vivo Receptor Occupancy Study

-

Objective: To measure the in vivo occupancy of GABAAα5 receptors in the rat hippocampus after oral administration of this compound.

-

Methodology: Male Sprague-Dawley rats were orally administered this compound.[6] One hour later, a radiolabeled tracer, [3H]-Ro15-4513, was administered intravenously.[6] The rats were sacrificed, and the amount of tracer binding in the hippocampus was measured to determine the percentage of receptor occupancy by this compound.[6]

Rat Passive Avoidance Test

-

Objective: To assess the effect of this compound on memory in a model of amnesia induced by MK-801.

-

Methodology: This test involves a two-compartment apparatus (light and dark). On the training day, rats receive a mild foot shock upon entering the dark compartment. On the test day, the latency to enter the dark compartment is measured as an index of memory. MK-801 is administered to induce memory impairment. This compound was administered to assess its ability to prevent this impairment.

Rat Eight-Arm Radial Maze Test

-

Objective: To evaluate the effect of this compound on spatial working memory in models of cognitive deficit induced by scopolamine (B1681570) or MK-801.[6]

-

Methodology: This maze consists of a central platform with eight radiating arms, some of which are baited with a food reward. The rat's task is to visit all the baited arms without re-entering previously visited arms. The number of errors (re-entries) is a measure of working memory. This compound was administered to assess its ability to improve performance in rats treated with scopolamine or MK-801.[6]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a compound like this compound.

References

- 1. criver.com [criver.com]

- 2. Discovery of this compound: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ONO-8590580

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the cognitive-enhancing effects of this compound.

Introduction to this compound

This compound is a small molecule that selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit, which are highly expressed in the hippocampus.[1][2] By acting as a negative allosteric modulator, this compound reduces the inhibitory effect of GABA at these specific receptors, which is hypothesized to enhance cognitive processes, particularly learning and memory.[1][2] Preclinical studies have demonstrated its potential in improving cognitive deficits in rodent models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published preclinical findings.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Species | Receptor | Reference |

| Binding Affinity (Ki) | 7.9 nM | Human | Recombinant α5-containing GABA-A | [1] |

| Functional Activity (EC50) | 1.1 nM | Human | Recombinant α5-containing GABA-A | [1] |

| Maximum Inhibition | 44.4% | Human | GABA-induced Cl- channel activity | [1] |

Table 2: In Vivo Receptor Occupancy and Efficacy in Rodent Models

| Parameter | Dosage (p.o.) | Species | Model | Key Findings | Reference |

| Hippocampal GABA-A α5 Occupancy | 1-20 mg/kg | Rat | N/A | 40%-90% occupancy at 1 hour post-dose | [1] |

| Passive Avoidance Test | 3-20 mg/kg | Rat | MK-801-induced memory deficit | Significantly prevented memory deficit | [1][2] |

| Eight-Arm Radial Maze Test | 20 mg/kg | Rat | Scopolamine and MK-801-induced cognitive deficit | Improved cognitive deficit, with efficacy equal to or greater than 0.5 mg/kg donepezil | [1][2] |

| Elevated Plus Maze Test | 20 mg/kg | Rat | Anxiety model | No anxiogenic-like effects observed | [1][2] |

| Pentylenetetrazole (PTZ)-induced Seizure Test | 20 mg/kg | Rat | Seizure model | No proconvulsant effects observed | [1][2] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its negative allosteric modulation of GABA-A receptors containing the α5 subunit. These receptors are predominantly located in the hippocampus, a brain region critical for learning and memory.

References

Application Notes and Protocols for ONO-8590580 in the Eight-Arm Radial Maze Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel, orally available negative allosteric modulator (NAM) of the GABAAα5 receptor.[1][2][3] These receptors are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] By selectively modulating the GABAAα5 subunit, this compound has been shown to enhance hippocampal memory function and improve cognitive deficits in preclinical models without inducing anxiety or proconvulsant effects.[1][2] The eight-arm radial maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents, making it a suitable tool for evaluating the cognitive-enhancing effects of compounds like this compound.[4][5]

These application notes provide a detailed protocol for utilizing this compound in the eight-arm radial maze test to assess its impact on cognitive performance, particularly in models of cognitive deficit induced by scopolamine (B1681570) and MK-801.

Mechanism of Action: GABAAα5 Negative Allosteric Modulation

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[1][3] Unlike direct antagonists, NAMs do not block the receptor's response to its primary ligand (GABA) but rather reduce the efficacy of GABA's inhibitory action. This selective reduction of inhibition in hippocampal circuits is thought to underlie the compound's ability to enhance long-term potentiation and, consequently, improve learning and memory.[1]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacological properties of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 7.9 nM | Recombinant human α5-containing GABAA receptors | [1][3] |

| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity | [1][3] |

| Maximum Inhibition | 44.4% | GABA-induced Cl- channel activity | [1][3] |

| In Vivo Receptor Occupancy | 40-90% | Rat hippocampus (1-20 mg/kg, p.o.) | [1][3] |

| Efficacy in 8-Arm Maze | Effective at 20 mg/kg (p.o.) | Rat (Scopolamine & MK-801 induced deficit) | [1][2] |

Experimental Protocols

Animals

-

Species: Male Wistar rats are a suitable model.

-

Age/Weight: Young adult rats (e.g., 8-10 weeks old, 250-350g) are commonly used.

-

Housing: House animals individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-